N-methyl-2-oxopropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-oxopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-4(6)3-9(7,8)5-2/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGJYIXRQSXMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Sulfonamide Chemistry in Organic Synthesis
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone in the field of organic synthesis. researchgate.net Its prevalence stems from its unique electronic properties, including strong electron-withdrawing capabilities, and its ability to participate in hydrogen bonding. These characteristics contribute to the stability and specific reactivity of molecules containing this moiety.
Historically, the journey of sulfonamides began in the early 20th century, with their initial recognition for antibacterial properties. pharmacyconcepts.in This discovery, spearheaded by Gerhard Domagk, opened the floodgates to the development of a vast array of sulfa drugs. pharmacyconcepts.inbrill.com Beyond their well-documented roles in medicinal chemistry, sulfonamides are pivotal in various other applications, serving as dyes, plasticizers, and important intermediates in the synthesis of more complex molecules. rsc.orgekb.eg
The synthesis of sulfonamides is a well-established yet continually evolving area of organic chemistry. The most traditional and widely practiced method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net While effective, this method can be limited by the nucleophilicity of the amine and often requires harsh reagents like chlorosulfonic acid for the preparation of the sulfonyl chloride precursor. researchgate.netthieme-connect.com Consequently, contemporary research is actively exploring greener and more efficient synthetic routes. These modern approaches include C-N cross-coupling reactions, N-H functionalization, and C-H sulfonamidation, which offer milder reaction conditions and broader substrate compatibility. thieme-connect.com The oxidative coupling of thiols and amines has also emerged as a powerful, single-step strategy for constructing the crucial S-N bond, significantly streamlining the synthetic process. rsc.org
The structural versatility of sulfonamides is a key driver of their widespread use. The properties of a sulfonamide-containing molecule can be finely tuned by modifying the substituents on both the nitrogen and the sulfur atoms. For instance, the introduction of heterocyclic rings at the N-1 position has led to some of the most potent sulfonamide-based pharmaceuticals. pharmacyconcepts.in This modularity allows chemists to design and synthesize compounds with specific electronic, steric, and pharmacokinetic properties, making the sulfonamide group a "privileged" scaffold in drug discovery and materials science. researchgate.net
Significance of β Ketosulfonamides As Synthetic Intermediates
Within the broader class of sulfonamides, β-ketosulfonamides represent a particularly valuable subclass of compounds. These molecules feature a ketone functional group at the carbon atom beta to the sulfonamide moiety. This specific arrangement of functional groups imparts unique reactivity, making them highly versatile synthetic intermediates.
The presence of the electron-withdrawing sulfonamide group acidifies the α-protons (the hydrogens on the carbon between the ketone and the sulfonamide), facilitating their removal by a base to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, allowing for the construction of more complex molecular architectures.
Furthermore, the ketone group itself is a site for a wide range of chemical transformations. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or participate in Wittig-type reactions to form alkenes. The ability to selectively manipulate either the ketone or the sulfonamide portion of the molecule, or to utilize the reactivity of the α-carbon, underscores the synthetic utility of β-ketosulfonamides.
Several synthetic strategies have been developed to access β-ketosulfonamides. Traditional methods often involve the condensation of an enolate or its equivalent with a sulfamoyl chloride. nih.gov More recent innovations include a modular synthesis involving a photomediated 1,3-rearrangement of alkenyl sulfamates, which are readily prepared via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov Another novel approach is the visible-light-mediated three-component synthesis from silyl (B83357) enol ethers, N-aminopyridinium salts, and a sulfur dioxide surrogate, which proceeds through the generation of sulfamoyl radicals. researchgate.netchemrxiv.org The development of such methods highlights the ongoing interest in accessing these valuable building blocks.
The significance of β-ketosulfonamides is further emphasized by their role as precursors to other important chemical entities. For example, they can be converted to β-keto-α,α-difluorosulfonamides through electrophilic fluorination. researchgate.net These fluorinated analogues are of interest in medicinal chemistry due to the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability and altered binding affinities.
Historical Development and Academic Relevance of N Methyl 2 Oxopropane 1 Sulfonamide Analogues
Direct Synthesis Approaches to β-Ketosulfonamide Skeletons
The direct formation of the β-ketosulfonamide moiety can be achieved through several key synthetic transformations. These methods typically involve the formation of a carbon-carbon bond adjacent to a sulfonamide group or the introduction of the sulfonyl group to a pre-existing ketone-containing fragment.
Claisen Condensation Reactions in Sulfonamide Synthesis
The Claisen condensation, a cornerstone reaction in carbon-carbon bond formation, offers a pathway to β-ketosulfonamides. google.comsemanticscholar.orgucla.eduuomustansiriyah.edu.iqlibretexts.orgyoutube.com This approach typically involves the reaction of an enolizable ester with another carbonyl compound in the presence of a strong base. google.comsemanticscholar.orgucla.eduuomustansiriyah.edu.iqlibretexts.orgyoutube.com In the context of β-ketosulfonamide synthesis, this can be adapted to a "crossed" Claisen condensation where a deprotonated sulfonamide acts as the nucleophile, attacking an ester electrophile. nih.gov
While described as a less common strategy, the condensation of a lithiated N-alkyl sulfonamide with an ester remains a viable route. nih.gov For the synthesis of this compound, this would entail the deprotonation of N-methylmethanesulfonamide with a strong base like n-butyllithium (n-BuLi), followed by the addition of an acetate (B1210297) ester, such as methyl acetate. The resulting intermediate, upon acidic workup, would yield the target β-ketosulfonamide.
A related and more extensively documented variation involves the reaction of the carbanion of an N-allyl, N-alkyl methanesulfonamide (B31651) with methyl esters of N-protected L-amino acids, which proceeds in good to excellent yields. researchgate.netnih.gov This highlights the utility of sulfonamide carbanions as effective nucleophiles in Claisen-type reactions. However, it has been noted that using the dianion of an N-alkyl methanesulfonamide can result in significantly lower yields. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |
| N-allyl, N-alkyl methanesulfonamide | N-protected L-amino acid methyl ester | n-BuLi | β-Ketosulfonamide | Good to Excellent | researchgate.netnih.gov |
| N-alkyl methanesulfonamide (as dianion) | N-protected L-amino acid methyl ester | n-BuLi | β-Ketosulfonamide | Low | researchgate.netnih.gov |
This table illustrates the general yields for Claisen-type condensations leading to β-ketosulfonamides based on analogous reactions.
Lithiation and Electrophilic Quenching Routes to α-Sulfonyl Ketones
The generation of a carbanion α to the sulfonyl group via lithiation, followed by quenching with a suitable electrophile, is a powerful and frequently employed strategy for constructing substituted sulfonamides. semanticscholar.orgorganic-chemistry.orgvapourtec.com This method's success hinges on the ability of the sulfonyl group to stabilize an adjacent negative charge, facilitating deprotonation with strong bases. semanticscholar.org
The synthesis of β-ketosulfonamides via this route involves the deprotonation of an N-alkyl methanesulfonamide using a strong base, typically an alkyllithium reagent like n-BuLi, to form a lithiated intermediate. semanticscholar.orgresearchgate.netnih.govvapourtec.com This nucleophilic species is then reacted with an appropriate electrophile to introduce the keto-propyl fragment. For this compound, the lithiated N-methylmethanesulfonamide would be quenched with an acetylating agent.
Research has demonstrated that treating N-allyl, N-alkyl methanesulfonamides with n-BuLi, followed by reaction with methyl esters, is an effective method for preparing β-ketosulfonamides derived from amino acids. researchgate.netnih.gov This reaction proceeds through a clean, chemoselective reaction at the carbon atom of the sulfonamide carbanion. researchgate.net This approach underscores the feasibility of using ester electrophiles to quench lithiated sulfonamides, thereby constructing the desired β-ketosulfonamide backbone.
| Sulfonamide Precursor | Base | Electrophile | Product | Key Feature | Reference |
| N-allyl, N-alkyl methanesulfonamide | n-BuLi | N-protected L-amino acid methyl ester | β-Ketosulfonamide | High yield with monoanion | researchgate.netnih.gov |
| Substituted aromatics with -SO₂NR₂ group | Alkyllithium | Various electrophiles | Ortho-substituted sulfonamides | Directed ortho-metalation | semanticscholar.orgorganic-chemistry.org |
This table summarizes examples of lithiation and electrophilic quenching for the synthesis of sulfonamide derivatives.
Sulfonylation Reactions Involving Ketone Precursors
An alternative synthetic strategy involves the formation of the carbon-sulfur bond by reacting a ketone-derived nucleophile with an electrophilic sulfur species. A common approach is the sulfonylation of a ketone enolate or its synthetic equivalent, such as a silyl (B83357) enol ether, with a sulfonyl chloride. nih.gov
A highly relevant method for the synthesis of β-ketosulfonamides is the photoredox-catalyzed, three-component reaction of silyl enol ethers, N-aminopyridinium salts (as a nitrogen radical source), and a sulfur dioxide surrogate like DABSO. chemrxiv.org This process allows for the modular construction of β-ketosulfonamides and has been shown to be effective for silyl enol ethers derived from various acetophenones. chemrxiv.org
A more direct route to this compound would be the reaction of the enolate of acetone (B3395972) with an N-methyl-substituted sulfonyl chloride. However, a more common and often more practical approach is the reaction of a pre-formed sulfonyl chloride containing the α-keto moiety with the desired amine. For instance, 2-oxopropane-1-sulfonyl chloride can be reacted with methylamine (B109427) to directly afford this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. rit.edu
Advanced Precursor Chemistry for Derivatization
The synthesis of this compound can also be approached through the strategic functionalization of advanced precursors, allowing for greater flexibility and control in the construction of the final molecule and its analogs.
Functionalization of Sulfonyl Chloride Intermediates
Sulfonyl chlorides are highly reactive and versatile intermediates in organic synthesis, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. chemrxiv.orgrit.edu The preparation of a suitable sulfonyl chloride precursor is therefore a key step in many synthetic routes to sulfonamides.
Methanesulfonyl chloride can be prepared from sodium methanesulfonate (B1217627) by reacting it with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. google.com This provides a foundational building block that can be further elaborated. While the direct N-methylation of methanesulfonyl chloride is not straightforward, the synthesis of N-methylmethanesulfonamide is readily achievable, which can then be used in the lithiation strategies described above.
Alternatively, a key intermediate, 2-oxopropane-1-sulfonyl chloride, can be synthesized and subsequently reacted with methylamine. The synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols or disulfides. organic-chemistry.org For example, a thiol can be treated with hydrogen peroxide and a chlorinating agent to yield the corresponding sulfonyl chloride. organic-chemistry.org
| Starting Material | Reagents | Product | Application | Reference |
| Sodium methanesulfonate | Thionyl chloride, DMF | Methanesulfonyl chloride | Precursor for sulfonamides | google.com |
| Thiols/Disulfides | H₂O₂, Chlorinating agent | Sulfonyl chloride | General synthesis of sulfonyl chlorides | organic-chemistry.org |
| 2-Amino-5-nitrobenzenesulfonic acid | Phosphorus oxychloride | 2-Amino-5-nitrobenzenesulfonyl chloride | Intermediate for complex sulfonamides | google.com |
This table presents selected methods for the synthesis of sulfonyl chloride precursors.
Strategic Manipulation of Ketone Moieties
The ketone functionality within the β-ketosulfonamide structure offers a site for further chemical modification. However, its reactivity can also interfere with other desired transformations in a multi-step synthesis. Therefore, the strategic use of protecting groups for the ketone is a crucial consideration. nih.govnih.govlibretexts.org
Acetals are the most common protecting groups for ketones due to their stability under basic and nucleophilic conditions and their ease of removal with aqueous acid. nih.govnih.govlibretexts.org For instance, the ketone in a β-ketosulfonamide could be protected as a cyclic ketal using ethylene (B1197577) glycol and an acid catalyst. With the ketone masked, other functional groups in the molecule can be selectively manipulated. For example, if the N-alkyl group were a more complex, functionalized moiety, it could be modified without affecting the ketone. Subsequently, deprotection via acid hydrolysis would regenerate the ketone in the final product.
This strategy of protection and deprotection allows for a broader range of synthetic possibilities, enabling the introduction of various functionalities and the construction of diverse libraries of β-ketosulfonamide derivatives for further investigation.
Catalytic Methodologies in this compound Synthesis
The construction of the β-ketosulfonamide core, as seen in this compound, has been a subject of extensive research, leading to the development of sophisticated catalytic systems. These methods offer advantages in efficiency, selectivity, and substrate scope over more traditional synthetic routes, which often require harsh conditions or the use of pre-functionalized and sensitive reagents like sulfamoyl chlorides. nih.gov Catalytic pathways provide a more elegant and atom-economical approach to these target structures.
Transition Metal-Mediated Transformations in β-Ketosulfonamide Formation
Transition metals have proven to be powerful catalysts for constructing the C-S and C-N bonds inherent to sulfonamides. Their diverse reactivity has been harnessed to create β-ketosulfonamide scaffolds through various mechanisms.
Copper catalysts, in particular, have been instrumental in reactions involving α-diazo-β-keto sulfonamides. researchgate.netthieme-connect.com The decomposition of the diazo compound by a copper catalyst generates a metal carbene intermediate, which can then undergo a range of transformations. However, in the case of α-diazo-β-keto sulfonamides, intramolecular C-H insertion is not typically observed. Instead, reactions mediated by copper salts lead to other valuable products. For instance, the use of copper(II) triflate can yield alkyne sulfonamides and enamines. researchgate.netthieme-connect.com When copper(II) halides are employed, α-halogenated β-keto sulfonamides are formed. researchgate.netthieme-connect.com
Recent advancements have also focused on photoredox catalysis. Visible-light-mediated, three-component reactions have emerged as a powerful strategy for synthesizing β-ketosulfonamides. researchgate.netresearchgate.net These reactions typically involve the coupling of silyl enol ethers, a nitrogen source such as N-aminopyridinium salts, and a source of sulfur dioxide like the DABSO adduct (1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide)). researchgate.netresearchgate.net Ruthenium-based photocatalysts have been successfully employed in these transformations. nih.gov This method proceeds through the photochemical generation of a sulfamoyl radical, which is then trapped by the silyl enol ether to afford the desired β-ketosulfonamide in good to excellent yields. nih.govresearchgate.net The process is notable for its mild conditions and the use of readily available starting materials.
| Catalyst / Reagent | Reactants | Product Type | Yield | Reference |
| Copper(II) triflate (5 mol%) | α-Diazo-β-keto sulfonamides | Alkyne sulfonamides, Enamines | Up to 12%, Up to 64% | researchgate.netthieme-connect.com |
| Copper(II) chloride (stoichiometric) | α-Diazo-β-keto sulfonamides | α-Halo-β-keto sulfonamides | Up to 63% | researchgate.netthieme-connect.com |
| Eosin Y (photocatalyst) | Silyl enol ethers, N-aminopyridinium salts, DABSO | β-Ketosulfonamides | 63%–91% | researchgate.netresearchgate.net |
| Ru photocatalyst | Silyl enol ethers, Chlorosulfonamide | β-Ketosulfonamides | - | nih.gov |
Organocatalytic Approaches to Sulfonamide Structures
Organocatalysis has surfaced as a compelling, metal-free alternative for the synthesis of sulfonamides, offering mild reaction conditions and a high degree of functional group tolerance. N-Heterocyclic carbenes (NHCs) have been identified as particularly effective catalysts in this domain. chemrxiv.orgthieme-connect.com
One prominent organocatalytic method is the SuFEx (Sulfur(VI) Fluoride Exchange) reaction. chemrxiv.org NHCs can catalyze the reaction between sulfonyl fluorides and various amines or alcohols to produce sulfonamides and sulfonates, respectively. chemrxiv.org This process operates under silicon- and base-free conditions and demonstrates a broad substrate scope with generally high yields. The mechanism involves the NHC interacting with a co-catalyst like 1-hydroxybenzotriazole (B26582) (HOBt), which then reacts with the sulfonyl fluoride. The resulting activated intermediate undergoes aminolysis to generate the sulfonamide product. chemrxiv.org
Beyond SuFEx reactions, organocatalysis has been applied to the synthesis of complex and chiral sulfonamide structures. For example, a practical and general organocatalytic atroposelective N-alkylation has been developed to access axially chiral sulfonamides containing allene (B1206475) or allyl groups. rsc.org Furthermore, organocatalysts can mediate the ring-opening of N-sulfonyl aziridines with various nucleophiles, such as dicarboxylic acids or diphenols, to produce linear polysulfonamides under mild conditions. acs.org This methodology has even been extended to create novel brush copolymers through a cascade polymerization process. acs.org
| Catalyst / Method | Reactants | Product Type | Key Features | Reference |
| N-Heterocyclic Carbene (NHC) | Sulfonyl fluorides, Amines | Sulfonamides | Silicon- and base-free, high yields, broad scope | chemrxiv.orgthieme-connect.com |
| Organocatalytic N-alkylation | Sulfonamides, Allenic/Allylic carbonates | Axially chiral sulfonamides | Atroposelective, divergent synthesis | rsc.org |
| MTBD (Organobase) | Bis(N-sulfonyl aziridine), Dicarboxylic acids/Diphenols | Linear polysulfonamides | Mild conditions, well-controlled microstructure | acs.org |
Reactivity Profiles of the Sulfonamide and Ketone Functionalities
The presence of both a ketone and a sulfonamide group within the same molecule gives rise to a range of potential chemical transformations. The reactivity of each functional group can be influenced by the electronic effects of the other, leading to a nuanced chemical character.
Nucleophilic and Electrophilic Reactions of the Ketone Group
The ketone functionality in this compound possesses a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. This allows for a variety of nucleophilic addition reactions. The adjacent sulfonyl group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to a simple dialkyl ketone.
Furthermore, the methylene (B1212753) protons situated between the ketone and the sulfonamide group (the α-protons) are significantly acidic. This increased acidity is due to the stabilizing effect of both adjacent electron-withdrawing groups on the resulting carbanion (enolate). This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions.
Common reactions involving the ketone group include:
Aldol (B89426) and Claisen-type Condensations: The enolate can react with other carbonyl compounds.
Alkylation: The nucleophilic enolate can be alkylated using alkyl halides.
Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated systems.
Transformations Involving the Sulfonamide Nitrogen and Sulfur
The sulfonamide group (–SO₂NHCH₃) is generally stable. The nitrogen atom is typically not very nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, the N-H proton of a primary or secondary sulfonamide can be deprotonated under strongly basic conditions, allowing for N-alkylation or other modifications. In the case of this compound, which is a secondary sulfonamide, this deprotonation is possible.
The sulfur atom in the sulfonamide is at a high oxidation state (+6) and is electrophilic. It is generally resistant to nucleophilic attack except under harsh conditions that might lead to cleavage of the S-N or S-C bonds.
Participation in Complex Organic Reactions
The unique structural features of this compound make it a candidate for use in various complex and named reactions, particularly those that lead to the synthesis of valuable heterocyclic structures.
Role in Knoevenagel Condensation and Related Cascade Reactions
While specific studies on this compound are not prevalent in the literature, the closely related β-ketosulfonamides have been shown to be effective substrates in Knoevenagel condensations. nih.govbeilstein-journals.org This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. The high acidity of the α-protons in β-ketosulfonamides facilitates the initial condensation step.
A notable application is the cascade reaction involving a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction for the synthesis of 3-sulfonyl-substituted quinolines. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-archives.orgresearchgate.netsemanticscholar.org In this sequence, a β-ketosulfonamide reacts with an o-azidobenzaldehyde. The reaction is initiated by a base-mediated Knoevenagel condensation. beilstein-journals.org This is followed by an intramolecular aza-Wittig reaction of the resulting intermediate to form the quinoline (B57606) ring system. beilstein-journals.org
| Reactants | Conditions | Product | Yield | Reference |
| o-Azidobenzaldehyde, 2-Oxopropanesulfonamide, PPh₃ | Piperidine, MeCN, 95 °C, 16 h | 2-Methyl-N-(quinolin-3-yl)methanesulfonamide | Good to Excellent | nih.govbeilstein-archives.org |
Table 1: Example of Knoevenagel Condensation/Aza-Wittig Cascade with a β-Ketosulfonamide.
Integration into Aza-Wittig Reaction Sequences
As mentioned above, β-ketosulfonamides are key components in cascade reactions that feature an aza-Wittig reaction. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-archives.org The aza-Wittig reaction is a powerful method for the formation of C=N bonds, leading to imines, which can then cyclize to form heterocycles. In the synthesis of 3-sulfonylquinolines, the aza-Wittig reaction occurs after the initial Knoevenagel condensation. The iminophosphorane, formed from the reaction of the azide (B81097) with triphenylphosphine, reacts with the ketone carbonyl group of the Knoevenagel product in an intramolecular fashion to yield the dihydropyridine (B1217469) ring, which then aromatizes to the quinoline. beilstein-journals.org
The success of this cascade highlights the utility of the dual functionality of β-ketosulfonamides, where the active methylene group participates in the initial condensation and the ketone group is involved in the subsequent cyclization step. beilstein-journals.org
Utility in Multicomponent Reactions for Heterocycle Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The reactivity of β-ketosulfonamides and the related β-keto sulfones makes them suitable components for such reactions. rsc.orgresearchgate.net
For instance, a copper(I)-catalyzed multicomponent reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water has been developed for the synthesis of β-keto sulfones. rsc.orgresearchgate.net While this specific example leads to β-keto sulfones rather than incorporating a pre-existing β-ketosulfonamide, it demonstrates the amenability of the core structure to MCRs for the construction of related functionalities. The development of MCRs that directly utilize β-ketosulfonamides like this compound is a promising area for the efficient synthesis of diverse heterocyclic libraries. nih.gov
Mechanistic Studies of Reaction Pathways
The reactivity of this compound is dictated by the interplay of the nucleophilic nitrogen of the sulfonamide, the electrophilic carbonyl carbon, and the potentially acidic protons alpha to the carbonyl and sulfonyl groups. Mechanistic studies of similar compounds help to illuminate the factors controlling the outcomes of its reactions.
Stereoselectivity and regioselectivity are crucial aspects of the reactions of multifunctional molecules like this compound. The principles of stereocontrol and regiocontrol can be understood by analogy with related sulfonamide systems.
Stereoselectivity: In reactions involving the formation of new chiral centers, the stereochemical outcome is often influenced by the existing structural features of the molecule and the reagents used. For instance, in reactions analogous to the annulation of related β-sulfonamidoketones, the use of chiral reagents can induce significant stereoselectivity. Research on the synthesis of bicyclic epoxides from 4-methyl-N-(2-oxopropyl)benzenesulfonamide, a structurally similar compound, demonstrates that chiral sulfonium (B1226848) salts can enhance diastereoselectivity. In a matched case, the use of a chiral sulfonium salt resulted in a 10:1 diastereomeric ratio, a significant increase from the control reaction. This suggests that the stereochemical course of reactions involving this compound could be directed by the careful selection of chiral catalysts or reagents.
Regioselectivity: Regioselectivity, or the preference for bond formation at one position over another, is a key consideration in the reactions of this compound. The molecule presents multiple reactive sites, including the nitrogen atom, the carbonyl oxygen, and the α-carbon. In cycloaddition reactions, for example, the regiochemistry is governed by the electronic properties of the reactants. Theoretical studies on the [3+2] cycloaddition between nitrones and alkynes highlight that the global electronic flux between the nucleophilic and electrophilic partners dictates the regiochemical outcome. nih.gov Similarly, in carbometallation reactions of N-alkynylsulfonamides, the coordination of the organometallic species by the sulfonyl group directs the regioselectivity of the addition. This level of control is crucial for the synthesis of specific isomers.
Kinetic analysis of enzyme inhibition by sulfonamides also offers valuable mechanistic information. For instance, time-dependent inactivation studies of proteases by certain sulfamates can determine the rate of covalent bond formation, providing a measure of inhibitor efficiency. Such studies are crucial in the development of targeted therapeutic agents.
The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for this purpose.
In the study of reactions involving sulfonamides, these techniques are routinely used to characterize transient species. For instance, in the in-situ generation of CH-diazomethane sulfonamides for cycloaddition reactions, NMR and High-Resolution Mass Spectrometry (HRMS) have been used to identify and characterize the diazo intermediates. thieme-connect.com The spectroscopic data for a closely related compound, 1-diazo-N-methyl-2-oxo-N-phenylpropane-1-sulfonamide, provides a reference for what might be expected for intermediates derived from this compound. thieme-connect.com
The characterization of N-substituted sulfonamides derived from moringine utilized ¹H-NMR, IR, and EI-MS to confirm the structures of the products, demonstrating the utility of these methods in tracking the transformation of the sulfonamide functional group. researchgate.net IR spectroscopy can monitor the disappearance of starting material carbonyl and N-H stretches and the appearance of new functional group vibrations, while NMR can track the changes in the chemical environment of protons and carbons throughout the reaction. Mass spectrometry provides the molecular weight and fragmentation patterns of intermediates and products, confirming their identity.
Structural Elucidation and Advanced Characterization Methodologies for N Methyl 2 Oxopropane 1 Sulfonamide Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in the structural elucidation of chemical compounds.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of N-methyl-2-oxopropane-1-sulfonamide, one would anticipate distinct signals corresponding to the N-methyl protons, the methylene (B1212753) protons adjacent to the sulfonyl group, and the methyl protons of the oxopropane moiety. The chemical shifts, splitting patterns, and integration of these signals would provide definitive evidence for the connectivity of the atoms. Similarly, a ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the methylene carbon, the N-methyl carbon, and the methyl carbon of the propyl group, further confirming the molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands. These would include strong stretching vibrations for the sulfonyl group (SO₂) typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. A prominent carbonyl (C=O) stretching band from the oxo group would be expected around 1715 cm⁻¹. Additionally, C-H stretching and bending vibrations for the methyl and methylene groups, as well as N-H bending and C-N stretching vibrations associated with the sulfonamide group, would be present.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the elemental composition and molecular weight of a compound. An HRMS analysis of this compound would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula, C₄H₉NO₃S. This technique is invaluable for confirming the identity of a synthesized compound.
UV-Visible Spectroscopy for Electronic Structure Insights
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, which contains a carbonyl chromophore, one would expect to observe a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength in its UV-Visible spectrum. The position and intensity of these absorption bands can be influenced by the solvent and the molecular environment.
Diffraction Methods for Solid-State Structure Analysis
Diffraction methods are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid.
X-ray Crystallography for Absolute Configuration and Conformation
Single-crystal X-ray crystallography is the gold standard for determining the solid-state structure of a molecule. If suitable crystals of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and torsion angles. This analysis would reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Without experimental data from these analytical techniques, a detailed and scientifically accurate article on this compound cannot be constructed.
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline phase, enabling the identification of polymorphs, pseudo-polymorphs, and the assessment of material crystallinity. rigaku.com For derivatives of this compound, which may exist in multiple crystalline forms, PXRD is indispensable for quality control during development and manufacturing.
The phenomenon of polymorphism, where a compound exists in two or more crystalline forms with different arrangements of molecules, is common among sulfonamides. nih.govnih.gov These different forms can exhibit varied physicochemical properties, including solubility and stability, which makes their identification and control critical. nih.gov A PXRD pattern plots the intensity of diffracted X-rays against the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice structure, while the peak intensities are related to the atomic arrangement within the lattice. americanpharmaceuticalreview.com By comparing the PXRD pattern of a new batch to a reference standard, one can confirm the correct polymorphic form and detect any potential phase transformations or the presence of amorphous content. rigaku.com
The table below shows representative PXRD data for a hypothetical crystalline form of a sulfonamide derivative, illustrating the characteristic peaks used for identification.
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
|---|---|---|
| 8.70 | 10.16 | 25 |
| 12.48 | 7.09 | 85 |
| 12.89 | 6.87 | 100 |
| 15.55 | 5.70 | 45 |
| 17.42 | 5.09 | 60 |
| 20.15 | 4.40 | 70 |
| 24.50 | 3.63 | 55 |
Chromatographic and Separation Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds, including this compound derivatives. wu.ac.th It is widely used for the quantitative determination of the active pharmaceutical ingredient (API) and for the detection and quantification of any process-related impurities or degradation products. wu.ac.th
Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamide analysis. wu.ac.thcabidigitallibrary.org In this method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. wu.ac.thjafs.com.pl The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) or photodiode array (PDA) detector, as the aromatic rings present in many sulfonamide structures absorb UV light. wu.ac.thjafs.com.pl A typical method involves injecting the sample onto the column and eluting the components with a gradient or isocratic mobile phase flow. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The following table summarizes a typical set of RP-HPLC parameters for the purity analysis of a sulfonamide compound.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the highly sensitive and selective detection power of mass spectrometry. chimia.ch This makes it an invaluable tool for the analysis of complex mixtures, such as reaction intermediates, final product formulations, and forced degradation samples of this compound derivatives. nih.govresearchgate.net LC-MS is particularly crucial for impurity profiling, which involves the detection, identification, and quantification of unknown impurities. nih.govbiomedres.us
After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where molecules are ionized. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. hpst.cz For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides structural information that helps in identifying the impurity. nih.gov
The table below outlines typical mass spectrometry parameters used for the analysis of sulfonamides.
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | 3500 V |
| Source Temperature | 350 °C |
| Collision Gas | Argon |
| Precursor Ion (Q1) | [M+H]⁺ of the target analyte |
| Product Ions (Q3) | Characteristic fragment ions (e.g., m/z 156) |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability
In a TGA experiment, a small amount of the sample is placed in a pan that is part of a precision balance. The pan is situated within a furnace, and the sample is heated according to a predefined temperature program (e.g., a constant heating rate). The TGA instrument continuously records the sample's mass as the temperature increases. A plot of mass versus temperature, known as a TGA curve, shows distinct steps where mass loss occurs. These steps correspond to events like desolvation or thermal decomposition. mdpi.commarquette.edu The onset temperature of decomposition is a key indicator of the material's thermal stability. researchgate.net
Representative TGA data for a sulfonamide compound is shown in the table below, indicating the temperature ranges for different mass loss events.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|---|
| 1 | 50 - 120 | ~1.5% | Loss of adsorbed water/solvent |
| 2 | 210 - 350 | ~45.0% | Major decomposition of the molecule |
| 3 | 350 - 500 | ~28.0% | Further fragmentation |
| - | > 500 | ~25.5% | Residual Char |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.comlinseis.com DSC is widely used to study the thermal properties of pharmaceutical materials like this compound derivatives, including melting, crystallization, and solid-solid phase transitions. azom.com
During a DSC experiment, the sample and a reference (usually an empty pan) are subjected to a controlled temperature program. The instrument measures the energy required to maintain both the sample and reference at the same temperature. An endothermic event, such as melting, results in a positive peak on the DSC thermogram because the sample absorbs more heat than the reference. Conversely, an exothermic event, like crystallization, results in a negative peak as the sample releases heat. netzsch.com The temperature at the peak maximum is characteristic of the transition, and the area under the peak is proportional to the enthalpy change (ΔH) associated with the transition. researchgate.net For sulfonamides, DSC is essential for determining the melting point, identifying polymorphs (which often have different melting points and enthalpies of fusion), and studying the material's physical stability. akjournals.comresearchgate.net
The following table provides typical DSC data for a sulfonamide, detailing the key thermal events observed upon heating.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) [J/g] |
|---|---|---|---|
| Polymorphic Transition (Solid-Solid) | 130.5 | 133.2 | -15.8 (Exothermic) |
| Melting | 164.8 | 166.5 | 95.3 (Endothermic) |
Computational and Theoretical Chemistry Investigations of N Methyl 2 Oxopropane 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecular systems.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. diva-portal.org It is a vital tool in solid-state physics, chemistry, and materials science for acquiring information about a material's ground state energy by expressing it as a functional of the electron density. diva-portal.org For a molecule like N-methyl-2-oxopropane-1-sulfonamide, DFT calculations can determine its optimized geometry, charge distribution, and density of states (DOS). diva-portal.org
Studies on related sulfonamide compounds demonstrate that DFT can effectively model the crystal structure and charge distribution. diva-portal.org The theory allows for the precise calculation of molecular orbitals and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity. The presence of the sulfonamide group (-SO₂NH-) and a keto group (-C=O) in this compound dictates a complex electronic environment, with significant polarization due to the highly electronegative oxygen and nitrogen atoms. DFT calculations would reveal the precise localization of electron density around these functional groups, providing a quantitative picture of the molecule's electronic landscape.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netsemanticscholar.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Such molecules are often described as "soft." nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, a characteristic of "hard" molecules. semanticscholar.org For this compound, the HOMO would likely be localized on the regions with higher electron density, such as the lone pairs of the oxygen and nitrogen atoms, while the LUMO would be distributed over the electron-deficient parts of the molecule.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.govmdpi.comajchem-a.com
Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 = (-EHOMO + ELUMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. nih.govajchem-a.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. nih.govajchem-a.com |
| Electronegativity (χ) | χ = (I + A) / 2 = -(EHOMO + ELUMO) / 2 | The power of an atom or group to attract electrons. mdpi.com |
| Chemical Potential (μ) | μ = -χ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from an equilibrium system. nih.govajchem-a.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. nih.govajchem-a.com |
This table defines key reactivity parameters derived from theoretical calculations.
Analysis of similar organic molecules shows that a lower HOMO-LUMO energy gap is correlated with high chemical reactivity, polarizability, and biological activity. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are attractive to electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species). uni-muenchen.dedtic.mil
The MEP is typically color-coded, where red indicates regions of most negative electrostatic potential (electron-rich), and blue indicates regions of most positive electrostatic potential (electron-poor). nih.govresearchgate.net Intermediate potentials are represented by other colors like green and yellow. For this compound, the MEP map would be expected to show:
Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, as well as the nitrogen atom of the sulfonamide group. These sites are susceptible to electrophilic attack. nih.govdtic.mil
Positive Regions (Blue): Located around the hydrogen atoms, particularly the acidic proton on the sulfonamide nitrogen (N-H), making it a potential site for nucleophilic attack. nih.gov
This visualization provides a clear guide to the molecule's reactivity towards charged reactants. uni-muenchen.de
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on molecular behavior, exploring conformational flexibility and intermolecular interactions over time.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. auremn.org.br These analyses are crucial for understanding how a molecule's shape influences its physical properties and biological activity. The various conformers exist at different potential energies, and their distribution can be mapped onto a conformational energy landscape. nih.govnih.gov
An energy landscape is a multi-dimensional surface where the "altitude" corresponds to the free energy of the system and the "coordinates" represent the conformational degrees of freedom. nih.govbiorxiv.orgchemrxiv.org Minima on this landscape correspond to stable or metastable conformational states. nih.gov For this compound, significant conformational flexibility exists due to rotation around the C-S, S-N, and C-C single bonds. Theoretical calculations can be used to determine the geometries and relative energies of the most stable conformers. auremn.org.br By mapping the energy landscape, one can identify the lowest-energy (most populated) conformations and the energy barriers that separate them, providing insight into the molecule's dynamic behavior in solution. nih.gov
The functional groups within this compound allow it to participate in various intermolecular interactions, most notably hydrogen bonding. Hydrogen bonds are strong dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom like nitrogen or oxygen. libretexts.org
This compound possesses:
A Hydrogen Bond Donor: The hydrogen atom attached to the sulfonamide nitrogen (N-H).
Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (SO₂) and the oxygen atom of the carbonyl group (C=O).
Studies on related sulfonamide compounds show they are capable of forming robust intermolecular hydrogen bonds, often of the N–H···O=S type, which can lead to the formation of ordered supramolecular structures. nih.gov The presence of both a donor and multiple acceptor sites in this compound allows for the formation of extensive hydrogen-bonding networks, either with other molecules of its kind (forming dimers or polymers) or with solvent molecules. nih.gov While not all sulfonamides form hydrogen bonds, the sulfonyl group is frequently found in close proximity to aliphatic carbon atoms, suggesting other weak interactions also play a role in its crystal packing. nih.gov Computational simulations can model these interactions, calculating their strength and geometric preferences, which are critical for understanding the compound's solubility, crystal structure, and interactions with biological targets.
Reaction Pathway and Mechanistic Simulations
Computational chemistry offers powerful tools to map out the energetic landscapes of chemical reactions, identifying the most likely pathways and the structures of transient intermediates. For a molecule like this compound, key reactive sites are predictable. Density Functional Theory (DFT) is a common method used to predict the reactive sites of sulfonamides, which are often located on the 4-aminobenzenesulfonamide structure in related molecules. nih.gov
Transition State Analysis of Key Transformations
Transition state analysis is crucial for understanding the kinetics of a chemical reaction, as it identifies the highest energy point along the reaction coordinate, known as the transition state. The energy barrier to reach this state dictates the reaction rate. For sulfonamides, several key transformations have been investigated computationally.
One such transformation is the S-N bond cleavage. In studies on the chlorination of sulfonamides, three primary pathways were identified: S-N bond cleavage, Cl-substitution onto the aniline-N, and a subsequent rearrangement to lose the -SO2- group. nih.gov Of these, Cl-substitution was found to be the critical step due to its lower free energy barrier. nih.gov Such computational approaches could be applied to understand the degradation or metabolism of this compound.
Another key reaction for sulfonamides is alkylation. DFT studies on the N-alkylation of sulfonamides with alcohols, mediated by a catalyst, have shown that the electronegativity of atoms within the catalyst can significantly influence the reaction by making adjacent carbon atoms more electron-deficient, thereby facilitating hydride transfer. rsc.org In the context of S-alkylation of sulfinamides with zinc-carbenoids, DFT calculations have been instrumental in elucidating the mechanism, identifying the most stable complex between the reactants and the most kinetically favored transition states. rsc.org These studies provide a blueprint for how the alkylation reactions of this compound could be computationally modeled to understand their mechanisms and stereoselectivity.
The table below summarizes findings from computational studies on related sulfonamide reactions, illustrating the types of data obtained from transition state analyses.
| Reaction | Computational Method | Key Finding |
| Chlorination of Sulfonamides | DFT | Cl-substitution is the rate-determining step with the lowest free energy barrier. nih.gov |
| N-Alkylation of Sulfonamides | DFT | Catalyst electronegativity enhances hydride transfer. rsc.org |
| S-Alkylation of Sulfinamides | DFT | Identification of the most stable reactant complex and kinetically favored transition states. rsc.org |
Solvation Effects on Reaction Thermodynamics and Kinetics
The solvent in which a reaction is conducted can have a profound impact on its thermodynamics and kinetics. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. mdpi.com
The acidity of the sulfonamide group, a key factor in its reactivity, is highly sensitive to the solvent environment. Studies on various sulfonamides have shown that their pKa values can be significantly altered by the composition of the solvent, for instance, in acetonitrile-water mixtures. acs.org Theoretical calculations have been used to understand these shifts, although accurately predicting pKa values can be challenging due to the complex interactions between the solute and solvent molecules. acs.orgnih.gov Discrepancies between theoretical and experimental results often arise from the difficulty in fully capturing the influence of the solvent. acs.orgnih.gov
Solvation also plays a critical role in the binding of sulfonamides to biological targets, such as enzymes. Computational studies on the binding of sulfonamides to human carbonic anhydrase II have revealed a complex water network surrounding the substituent groups of the sulfonamide. acs.org This structured water network is a key determinant of the binding kinetics. acs.org
Furthermore, the choice of solvent can influence reaction pathways and product distribution. Theoretical analysis of the oxidative sulfamidation of alkenes has shown that the solvent effect, accounted for using the IEF-PCM method, is crucial in determining the energetically favorable reaction pathways and the nature of the reactive intermediates. mdpi.com
The following table presents data on how solvent properties can influence the physicochemical characteristics of related sulfonamides.
| Compound/System | Property Investigated | Solvent(s) | Computational/Experimental Finding |
| Substituted Sulfonamides | pKa | Acetonitrile-Water Mixtures | pKa values vary significantly with solvent composition. acs.org |
| Sulfonamide binding to Carbonic Anhydrase | Binding Kinetics | Water | A complex water network around the molecule influences binding. acs.org |
| Oxidative Sulfamidation of Alkenes | Reaction Pathway | Acetonitrile (B52724) | Solvent effects are critical in determining the favorable reaction mechanism. mdpi.com |
| Alkimino-Substituted Sulfonamides | Acid-Base Equilibria | Water, n-octanol | The zwitterionic form may be favored in polar solvents. acs.orgnih.gov |
Applications of N Methyl 2 Oxopropane 1 Sulfonamide As a Synthetic Building Block and in Advanced Materials
A Strategic Building Block in Complex Organic Synthesis
The inherent reactivity of N-methyl-2-oxopropane-1-sulfonamide makes it a valuable tool for synthetic chemists. Its ability to participate in a variety of chemical transformations allows for its use in the strategic construction of complex molecules.
Construction of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrimidines, Pyrroles)
While direct, named reactions employing this compound for the synthesis of quinolines, pyrimidines, and pyrroles are not extensively documented, its structural motifs are analogous to precursors used in established synthetic routes for these important heterocyclic systems.
Quinolines: The synthesis of quinoline (B57606) frameworks often involves the cyclization of precursors containing aniline (B41778) and a three-carbon chain with appropriate functional groups. rsc.orgorganic-chemistry.org For instance, the Skraup-Doebner-von Miller reaction and its variations utilize α,β-unsaturated carbonyl compounds, which can be conceptually related to the reactive ketone in this compound. rsc.org Furthermore, the development of quinoline-sulfonamide derivatives as therapeutic agents is an active area of research, suggesting the potential for incorporating sulfonamide-containing building blocks in their synthesis. nih.govmdpi.com
Pyrimidines: The construction of the pyrimidine (B1678525) ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. nih.gov The keto-group of this compound could potentially serve as a synthon for one of the carbonyl functionalities required for pyrimidine ring formation. Research into novel pyrimidine-based HMG-CoA reductase inhibitors has involved methanesulfonamide-substituted pyrimidines, highlighting the relevance of the sulfonamide group in this class of heterocycles. nih.gov
Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. organic-chemistry.org While not a 1,4-dicarbonyl itself, the reactivity of the ketone in this compound could be exploited in multi-step sequences to generate the necessary precursors for pyrrole (B145914) synthesis. Gold-catalyzed cycloisomerization reactions of N-propargyl-N-vinyl sulfonamides have been shown to produce 2-sulfonylmethyl pyrroles, demonstrating a modern approach to incorporating sulfonamide-containing side chains onto a pyrrole ring. rsc.org
Precursor for Advanced Sulfonamide Derivatives and Chiral Molecules
The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents. This compound serves as a potential starting material for the synthesis of more complex and functionally diverse sulfonamide derivatives.
The development of methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in drug discovery. nih.govresearchgate.net The synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation, demonstrating that sulfonamides can serve as scaffolds for creating stereochemically complex molecules. nih.govmdpi.com While direct application of this compound in this context is yet to be widely reported, its structure provides a handle for introducing chirality through asymmetric transformations of the ketone or by derivatization of the sulfonamide nitrogen.
Role in Convergent and Divergent Synthetic Strategies
Convergent and divergent synthetic strategies are powerful approaches for the efficient construction of complex molecules and chemical libraries. wikipedia.orgrsc.orgbeilstein-journals.org
Convergent synthesis involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages.
Divergent synthesis starts from a common core and introduces diversity by reacting it with a variety of building blocks. wikipedia.org
This compound, with its two distinct functional groups, is well-suited for both approaches. In a convergent strategy, it could be elaborated into a larger fragment before being coupled with another synthetic intermediate. In a divergent approach, the ketone and sulfonamide moieties can be independently and sequentially modified to generate a library of related compounds. A notable example of divergent synthesis in the context of sulfonamides involves the rapid generation of N-protected sulfonimidoyl fluorides from arenediazonium salts, which can then be converted to a variety of sulfonamides and sulfonimidamides. nih.gov
Contributions to Advanced Materials Science Research
The unique properties of sulfonamide-containing compounds are also being explored in the field of materials science for the creation of functional materials with tailored properties.
Incorporation into Polymeric Architectures for Functional Materials
The incorporation of specific functional groups into polymer backbones is a key strategy for designing materials with desired chemical and physical properties. While the direct polymerization of this compound has not been detailed, the incorporation of sulfonamide moieties into polymers is a known approach to functional materials. For instance, nitroxide-mediated polymerization (NMP) is a versatile technique for creating well-defined polymer architectures for applications in electronics and biotechnology. acs.org The development of polymers containing sulfonamide groups can lead to materials with interesting properties, such as altered solubility, thermal stability, and the ability to participate in specific intermolecular interactions.
Development of Novel Reagents and Ligands for Chemical Processes
Sulfonamide-based structures are also utilized in the design of novel reagents and ligands for catalysis and other chemical processes. The sulfonamide group can act as a coordinating site for metal ions, and its electronic properties can be tuned to influence the reactivity of a catalytic center. While specific ligands derived directly from this compound are not prominent in the literature, the broader class of sulfonamides is recognized for its potential in ligand design. For example, the development of novel reagents for the introduction of sulfinate groups, which are precursors to sulfonamides, is an active area of research. rptu.de
Applications in Analytical Chemistry Method Development
While direct, extensive research on the specific applications of this compound in analytical chemistry method development is not widely documented in publicly available literature, its structural features suggest potential utility. The broader class of sulfonamides is recognized for its role in the development of analytical methods, particularly as optical chemosensors for the detection of various ions. bohrium.com Sulfonamides can interact with chemical species through mechanisms like complexation and hydrogen bonding, making them valuable for creating selective and sensitive analytical tools. bohrium.com
The development of analytical methods is crucial in pharmaceutical industries for quantifying raw materials and their specified impurities. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and LC-MS-MS are employed to profile and identify unknown impurities in drug products, active pharmaceutical ingredients (API), and their intermediates. indocoanalyticalsolutions.com The isolation and characterization of such impurities often involve preparative chromatography and spectral techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). indocoanalyticalsolutions.com
For instance, the synthesis of related sulfonamide compounds often involves detailed analytical characterization. In the synthesis of various diazopropanesulfonamides, techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure and purity of the synthesized compounds. thieme-connect.com This highlights the importance of analytical methods in the study of sulfonamide derivatives.
Although specific data tables on the analytical performance of this compound are not available, we can infer its potential role based on the analytical characterization of similar structures. The table below presents predicted collision cross-section (CCS) values for the related compound N,N-dimethyl-2-oxopropane-1-sulfonamide, which are important parameters in ion mobility spectrometry, a technique often coupled with mass spectrometry for enhanced analytical separation.
Table 1: Predicted Collision Cross Section (CCS) Values for N,N-dimethyl-2-oxopropane-1-sulfonamide
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 166.05324 | 131.2 |
| [M+Na]⁺ | 188.03518 | 138.7 |
| [M-H]⁻ | 164.03868 | 133.4 |
| [M+NH₄]⁺ | 183.07978 | 152.5 |
| [M+K]⁺ | 204.00912 | 139.2 |
| [M+H-H₂O]⁺ | 148.04322 | 126.2 |
| [M+HCOO]⁻ | 210.04416 | 149.9 |
| [M+CH₃COO]⁻ | 224.05981 | 180.7 |
Data sourced from PubChemLite for the related compound N,N-dimethyl-2-oxopropane-1-sulfonamide. uni.lu These are predicted values and may differ from experimental values for this compound.
Furthermore, sulfonamide derivatives are utilized in analytical applications as labeling agents for analytes with nucleophilic groups to enhance their detection. google.com This suggests a potential application for this compound or its derivatives as reagents in derivatization reactions for chromatographic analysis.
The synthesis of various sulfonamides for medicinal chemistry and other applications invariably relies on analytical methods to monitor reaction progress and characterize final products. For example, the synthesis of sulfonamide-based bioactive molecules often involves purification by recrystallization and purity analysis by High-Performance Liquid Chromatography (HPLC).
While the direct application of this compound in analytical method development remains an area for further research, the established roles of the broader sulfonamide class in chemosensing, derivatization, and as key intermediates underscore its potential in this field. Future studies may explore its use as a standard for impurity analysis, a derivatizing agent, or a building block for novel analytical reagents.
Future Research Directions and Challenges in N Methyl 2 Oxopropane 1 Sulfonamide Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be hazardous and generate significant waste. researchgate.net Future research on N-methyl-2-oxopropane-1-sulfonamide will likely prioritize the development of more sustainable and efficient synthetic methodologies. A key challenge lies in replacing harsh reagents and solvents with more environmentally benign alternatives.
One promising avenue is the exploration of catalytic, metal-free approaches. For instance, methods utilizing sodium sulfinates as a stable sulfur source in greener solvents like water are gaining traction for the synthesis of various sulfonamides. researchgate.net Adapting such methods for the synthesis of this compound could significantly improve the environmental footprint of its production. Another area of focus could be the development of one-pot, multi-component reactions that reduce the number of synthetic steps, thereby minimizing waste and energy consumption. rsc.org The use of deep eutectic solvents (DESs) as reusable and biodegradable reaction media also presents a sustainable alternative to volatile organic compounds. rsc.orguniba.it
Mechanochemistry, which involves solvent-free reactions conducted through mechanical grinding, offers another innovative and environmentally friendly approach to sulfonamide synthesis. rsc.org Applying this technique to the synthesis of this compound could lead to a highly efficient and waste-free process.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Key Features | Potential Advantages | Challenges for this compound |
| Traditional (Sulfonyl Chloride) | Use of sulfonyl chloride and an amine. | Well-established methodology. | Use of hazardous reagents, solvent waste. researchgate.net |
| Sustainable (Sodium Sulfinate) | Use of sodium sulfinate in green solvents. | Milder conditions, reduced waste. researchgate.net | Substrate solubility and reactivity optimization. |
| One-Pot, Multi-component | Combining multiple reaction steps. | Increased efficiency, reduced purification steps. rsc.org | Precise control of reaction conditions. |
| Deep Eutectic Solvents (DESs) | Use of biodegradable and reusable solvents. | Environmentally friendly, potential for improved yields. rsc.orguniba.it | Screening for optimal DES composition. |
| Mechanochemistry | Solvent-free reaction via grinding. | High efficiency, minimal waste. rsc.org | Scalability and reaction monitoring. |
Exploration of Novel Reactivity and Transformation Pathways
Beyond its synthesis, understanding the reactivity of this compound is crucial for unlocking its full potential. The sulfonamide functional group is a key structural feature in many biologically active compounds, acting as a versatile scaffold in medicinal chemistry. ekb.egnih.gov Future research should aim to explore novel transformations of this compound to generate a diverse library of derivatives with potential applications.
This could involve investigating its use in catalytic multicomponent reactions to construct complex molecular architectures through the formation of new carbon-nitrogen and carbon-carbon bonds. rsc.org The development of new catalytic systems that can selectively activate the N-H or S-C bonds within the molecule would open up new avenues for functionalization. Furthermore, exploring its potential as a precursor in cycloaddition reactions could lead to the synthesis of novel heterocyclic compounds with unique properties.
Integration with Machine Learning and AI in Chemical Synthesis Design
ML models can also be trained to predict the performance of a given synthetic reaction, optimizing for factors like yield and purity. tue.nl For instance, a model could be developed to predict the success of various sustainable synthesis methods for this compound, saving significant experimental time and resources. Furthermore, AI can aid in the design of derivatives with specific desired properties by predicting their biological activity or material characteristics. bohrium.com
Table 2: Potential AI and Machine Learning Applications in this compound Chemistry
| Application Area | Description | Potential Impact |
| Retrosynthesis | AI algorithms suggest synthetic pathways. chemical.ai | Faster discovery of efficient and novel routes. pharmafeatures.com |
| Reaction Optimization | ML models predict reaction outcomes and yields. tue.nl | Reduced experimental effort and resource consumption. |
| Property Prediction | AI predicts biological or material properties of derivatives. bohrium.com | Targeted design of molecules with desired functions. |
| Automated Synthesis | AI-controlled robotic platforms for synthesis. pharmafeatures.com | High-throughput synthesis and screening of derivatives. |
Advanced Characterization for Real-Time Reaction Monitoring
To fully optimize the synthesis of this compound and its derivatives, advanced in-situ and real-time reaction monitoring techniques are essential. Traditional methods often rely on offline analysis, which can be time-consuming and may not provide a complete picture of the reaction dynamics. coleparmer.comwaters.com
Future research should focus on implementing process analytical technology (PAT) for the synthesis of this compound. Techniques like FlowNMR and in-line Raman spectroscopy can provide continuous data on reactant consumption, intermediate formation, and product generation without disrupting the reaction. oxinst.comnih.gov This real-time information allows for precise control over reaction parameters, leading to improved yields, purity, and safety. coleparmer.com The development of automated reaction profiling systems could further streamline the optimization process by providing data-rich reports on reaction progress. acs.org
Expanding Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ekb.eg The sulfonamide scaffold is already present in a wide range of pharmaceuticals, but the future applications of this compound and its derivatives could extend into other areas of green chemistry.
One potential application is in the development of new catalysts. The structural features of this compound could be tailored to create novel ligands for metal catalysts or even to act as an organocatalyst itself. Research could also explore its use in the development of more sustainable materials. For example, conjugated sulfonamides have been investigated as potential high-potential cathode materials for lithium-ion batteries. differ.nl By modifying the structure of this compound, it may be possible to create novel polymers or materials with desirable electronic and physical properties for applications in sustainable technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
